molecular formula C6H10O4 B1600972 Dimethyl succinate-2,2,3,3-d4 CAS No. 30994-23-1

Dimethyl succinate-2,2,3,3-d4

Cat. No. B1600972
CAS RN: 30994-23-1
M. Wt: 150.17 g/mol
InChI Key: MUXOBHXGJLMRAB-KHORGVISSA-N
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Patent
US06909016B2

Procedure details

3 500 g of electrolyte containing 9.4% of furan, 40% of dimethyl maleate, 1% of NaBr and 49.6% of methanol were electrolyzed at 19-24° C. using a current of 5 A until the charge input was 1.1 F with respect to dimethyl maleate (which corresponds to 2.4 F with respect to furan). The effluent contained the products, furan and dimethoxyfurans, in a ratio of 1.0:9.3, which corresponds to a conversion of 90%. The selectivity to dimethoxydihydrofuran/dimethoxytetrahydrofuran was 99%. Dimethyl maleate conversion was more than 99%. Tetramethyl butanetetracarboxylate and dimethyl succinate were formed in a ratio of 1:0.31 and tetramethyl butanetetracarboxylate and methoxysuccinic acid in a ratio of 1:1.15.
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dimethoxyfurans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1C=C[CH:3]=[CH:2]1.[C:6]([O:14][CH3:15])(=[O:13])/[CH:7]=[CH:8]\[C:9]([O:11][CH3:12])=[O:10].[Na+].[Br-].C[O:19][C:20]1[O:24][CH2:23]CC=1OC.[CH3:27][O:28][C:29]1(OC)CCC[O:30]1>CO>[C:6]([O:14][CH3:15])(=[O:13])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].[C:7]([C:20]([O:24][CH3:23])=[O:19])([C:29]([O:28][CH3:27])=[O:30])([C:6]([O:14][CH3:15])=[O:13])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:2][CH3:3].[CH3:2][O:1][CH:8]([CH2:7][C:6]([OH:14])=[O:13])[C:9]([OH:11])=[O:10] |f:2.3,4.5|

Inputs

Step One
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CCO1)OC.COC1(OCCC1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Three
Name
3
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Six
Name
dimethoxyfurans
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were electrolyzed at 19-24° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)OC)(=O)OC
Name
Type
product
Smiles
C(C(CC)C(=O)OC)(C(=O)OC)(C(=O)OC)C(=O)OC
Name
Type
product
Smiles
COC(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06909016B2

Procedure details

3 500 g of electrolyte containing 9.4% of furan, 40% of dimethyl maleate, 1% of NaBr and 49.6% of methanol were electrolyzed at 19-24° C. using a current of 5 A until the charge input was 1.1 F with respect to dimethyl maleate (which corresponds to 2.4 F with respect to furan). The effluent contained the products, furan and dimethoxyfurans, in a ratio of 1.0:9.3, which corresponds to a conversion of 90%. The selectivity to dimethoxydihydrofuran/dimethoxytetrahydrofuran was 99%. Dimethyl maleate conversion was more than 99%. Tetramethyl butanetetracarboxylate and dimethyl succinate were formed in a ratio of 1:0.31 and tetramethyl butanetetracarboxylate and methoxysuccinic acid in a ratio of 1:1.15.
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dimethoxyfurans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1C=C[CH:3]=[CH:2]1.[C:6]([O:14][CH3:15])(=[O:13])/[CH:7]=[CH:8]\[C:9]([O:11][CH3:12])=[O:10].[Na+].[Br-].C[O:19][C:20]1[O:24][CH2:23]CC=1OC.[CH3:27][O:28][C:29]1(OC)CCC[O:30]1>CO>[C:6]([O:14][CH3:15])(=[O:13])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].[C:7]([C:20]([O:24][CH3:23])=[O:19])([C:29]([O:28][CH3:27])=[O:30])([C:6]([O:14][CH3:15])=[O:13])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:2][CH3:3].[CH3:2][O:1][CH:8]([CH2:7][C:6]([OH:14])=[O:13])[C:9]([OH:11])=[O:10] |f:2.3,4.5|

Inputs

Step One
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CCO1)OC.COC1(OCCC1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Three
Name
3
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Six
Name
dimethoxyfurans
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were electrolyzed at 19-24° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)OC)(=O)OC
Name
Type
product
Smiles
C(C(CC)C(=O)OC)(C(=O)OC)(C(=O)OC)C(=O)OC
Name
Type
product
Smiles
COC(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06909016B2

Procedure details

3 500 g of electrolyte containing 9.4% of furan, 40% of dimethyl maleate, 1% of NaBr and 49.6% of methanol were electrolyzed at 19-24° C. using a current of 5 A until the charge input was 1.1 F with respect to dimethyl maleate (which corresponds to 2.4 F with respect to furan). The effluent contained the products, furan and dimethoxyfurans, in a ratio of 1.0:9.3, which corresponds to a conversion of 90%. The selectivity to dimethoxydihydrofuran/dimethoxytetrahydrofuran was 99%. Dimethyl maleate conversion was more than 99%. Tetramethyl butanetetracarboxylate and dimethyl succinate were formed in a ratio of 1:0.31 and tetramethyl butanetetracarboxylate and methoxysuccinic acid in a ratio of 1:1.15.
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dimethoxyfurans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1C=C[CH:3]=[CH:2]1.[C:6]([O:14][CH3:15])(=[O:13])/[CH:7]=[CH:8]\[C:9]([O:11][CH3:12])=[O:10].[Na+].[Br-].C[O:19][C:20]1[O:24][CH2:23]CC=1OC.[CH3:27][O:28][C:29]1(OC)CCC[O:30]1>CO>[C:6]([O:14][CH3:15])(=[O:13])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].[C:7]([C:20]([O:24][CH3:23])=[O:19])([C:29]([O:28][CH3:27])=[O:30])([C:6]([O:14][CH3:15])=[O:13])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:2][CH3:3].[CH3:2][O:1][CH:8]([CH2:7][C:6]([OH:14])=[O:13])[C:9]([OH:11])=[O:10] |f:2.3,4.5|

Inputs

Step One
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CCO1)OC.COC1(OCCC1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Three
Name
3
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Six
Name
dimethoxyfurans
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were electrolyzed at 19-24° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)OC)(=O)OC
Name
Type
product
Smiles
C(C(CC)C(=O)OC)(C(=O)OC)(C(=O)OC)C(=O)OC
Name
Type
product
Smiles
COC(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06909016B2

Procedure details

3 500 g of electrolyte containing 9.4% of furan, 40% of dimethyl maleate, 1% of NaBr and 49.6% of methanol were electrolyzed at 19-24° C. using a current of 5 A until the charge input was 1.1 F with respect to dimethyl maleate (which corresponds to 2.4 F with respect to furan). The effluent contained the products, furan and dimethoxyfurans, in a ratio of 1.0:9.3, which corresponds to a conversion of 90%. The selectivity to dimethoxydihydrofuran/dimethoxytetrahydrofuran was 99%. Dimethyl maleate conversion was more than 99%. Tetramethyl butanetetracarboxylate and dimethyl succinate were formed in a ratio of 1:0.31 and tetramethyl butanetetracarboxylate and methoxysuccinic acid in a ratio of 1:1.15.
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dimethoxyfurans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1C=C[CH:3]=[CH:2]1.[C:6]([O:14][CH3:15])(=[O:13])/[CH:7]=[CH:8]\[C:9]([O:11][CH3:12])=[O:10].[Na+].[Br-].C[O:19][C:20]1[O:24][CH2:23]CC=1OC.[CH3:27][O:28][C:29]1(OC)CCC[O:30]1>CO>[C:6]([O:14][CH3:15])(=[O:13])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].[C:7]([C:20]([O:24][CH3:23])=[O:19])([C:29]([O:28][CH3:27])=[O:30])([C:6]([O:14][CH3:15])=[O:13])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:2][CH3:3].[CH3:2][O:1][CH:8]([CH2:7][C:6]([OH:14])=[O:13])[C:9]([OH:11])=[O:10] |f:2.3,4.5|

Inputs

Step One
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CCO1)OC.COC1(OCCC1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Three
Name
3
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Six
Name
dimethoxyfurans
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were electrolyzed at 19-24° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)OC)(=O)OC
Name
Type
product
Smiles
C(C(CC)C(=O)OC)(C(=O)OC)(C(=O)OC)C(=O)OC
Name
Type
product
Smiles
COC(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.